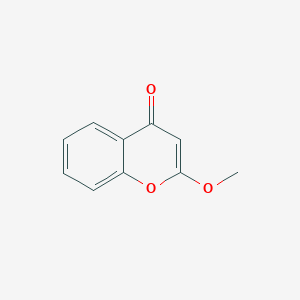

2-Methoxy-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZIJAGHWXOSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497278 | |

| Record name | 2-Methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-19-2 | |

| Record name | 2-Methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to 4H-Chromen-4-ones

The chromone (B188151) framework, a key structural motif in numerous biologically active compounds, can be constructed through various synthetic pathways. These methods often begin with phenolic compounds and involve the formation of the heterocyclic pyrone ring.

Classical Condensation Reactions

The Baker-Venkataraman rearrangement is a well-established, two-step method for synthesizing 1,3-diketones, which are crucial precursors to chromones. The process begins with the acylation of an o-hydroxyacetophenone. The resulting ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclodehydration of this diketone yields the final 4H-chromen-4-one structure. This classical method provides a reliable route to a variety of substituted chromones.

| Step | Description | Typical Reagents |

| 1. Acylation | An o-hydroxyacetophenone is treated with an acid chloride or anhydride (B1165640). | Pyridine, Acid Chloride |

| 2. Rearrangement | The resulting ester is rearranged in the presence of a base. | Potassium Hydroxide, Pyridine |

| 3. Cyclization | The intermediate 1,3-diketone is cyclized using an acid catalyst. | Sulfuric Acid, Acetic Acid |

The Kostanecki-Robinson reaction offers a direct pathway to 2-substituted chromones from o-hydroxyaryl ketones. This reaction involves heating an o-hydroxyacetophenone with an aliphatic acid anhydride and its corresponding sodium salt. This one-pot synthesis allows for the direct installation of substituents at the 2-position of the chromone ring, making it a convenient method for generating diverse chromone derivatives.

Claisen condensation reactions provide another avenue for the synthesis of the chromone skeleton. One such approach is the intramolecular Claisen condensation of suitable phenolic esters. This method involves the cyclization of an ester derived from salicylic (B10762653) acid in the presence of a strong base. Alternatively, the Simonis reaction, a variation of the Friedel-Crafts acylation, involves the reaction of a phenol (B47542) with a β-ketoester in the presence of a catalyst like phosphorus pentoxide to form the chromone. The specific outcome of the reaction, yielding either a chromone or a coumarin (B35378), is dependent on the reactants and conditions employed.

Kostanecki-Robinson Reaction

Synthesis from Chalcones as Precursors

Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for chromone synthesis. A key transformation is the oxidative cyclization of a 2'-hydroxychalcone. This process can be achieved using various oxidizing agents. For instance, the Algar-Flynn-Oyamada (AFO) reaction utilizes alkaline hydrogen peroxide to convert 2'-hydroxychalcones into 3-hydroxyflavones (flavonols). Another common method involves the use of selenium dioxide for the oxidative cyclization of chalcones to flavones.

| Precursor | Reagent | Product Type |

| 2'-Hydroxychalcone | Selenium Dioxide (SeO₂) | Flavone (B191248) |

| 2'-Hydroxychalcone | Alkaline Hydrogen Peroxide (H₂O₂) | Flavonol (3-Hydroxyflavone) |

Cyclization Reactions from Phenols and Salicylic Acid Derivatives

Direct cyclization from readily available phenolic compounds and derivatives of salicylic acid constitutes a highly practical approach to chromone synthesis. One notable method involves the reaction of o-hydroxyacetophenones with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction proceeds through an enaminone intermediate, which subsequently undergoes thermal or acid-catalyzed cyclization to afford the chromone ring. This strategy is valued for its operational simplicity and the accessibility of the starting materials.

Modern Synthetic Approaches for Chromen-4-one Derivatives

The development of efficient and versatile synthetic methods for accessing chromen-4-one derivatives is an active area of research. Modern approaches often focus on improving reaction conditions, yields, and the ability to introduce a variety of substituents onto the chromen-4-one core. These methods include metal-catalyzed coupling reactions, organocatalyzed transformations, and the use of energy-efficient techniques such as microwave and ultrasound irradiation.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools for the construction of the chromen-4-one skeleton and for its further functionalization.

A powerful strategy for the synthesis of the 4H-chromen-4-one core involves the palladium-catalyzed intramolecular acylation of suitable precursors. This method offers a direct route to the cyclic ketone functionality. For instance, a general and efficient protocol for the synthesis of 4H-chromen-4-ones has been developed through the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes. acs.orgfigshare.com This reaction, utilizing a catalyst system of Pd(PPh₃)₄/Xphos and K₂CO₃ as the base, has been successfully applied to synthesize a library of diversely functionalized flavonoids in moderate to good yields. acs.org Although a specific example for the direct synthesis of 2-Methoxy-4H-chromen-4-one is not explicitly detailed, the generality of this protocol suggests its potential applicability for substrates leading to 2-alkoxy substituted chromen-4-ones.

Another palladium-catalyzed approach involves the oxidative cyclization of 2'-hydroxydihydrochalcones, which can lead to the formation of flavones (2-aryl-4H-chromen-4-ones). mdpi.com This highlights the versatility of palladium catalysis in constructing the chromen-4-one system.

| Catalyst System | Base | Solvent | Precursor Type | Product Type | Yield | Reference |

| Pd(PPh₃)₄/Xphos | K₂CO₃ | 1,4-Dioxane | Alkenyl bromides and aldehydes | Functionalized 4H-chromen-4-ones | Moderate to Good | acs.org |

| Pd(OAc)₂ | - | Toluene | 2'-Hydroxydihydrochalcones | 2-Aryl-4H-chromen-4-ones | - | mdpi.com |

Palladium-catalyzed cross-coupling reactions are instrumental in introducing substituents at various positions of the chromen-4-one ring. The Suzuki-Miyaura cross-coupling reaction, for example, has been employed for the synthesis of complex chromen-4-one derivatives. A notable example is the synthesis of 2-Methoxy-8-(trifluoromethyl)-6H-benzo[c]chromen-6-one, a related methoxy-substituted chromenone, which demonstrates the utility of this strategy. nih.gov

While direct examples for the cross-coupling synthesis of this compound are not abundant in the literature, the synthesis of 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids using a palladium catalyst showcases the potential of cross-coupling reactions for functionalizing the 2-position of the chromenone scaffold. nih.govacs.orgnih.gov These methods provide a foundation for developing specific protocols for the synthesis of 2-alkoxy derivatives.

| Coupling Reaction | Catalyst | Ligand | Reactants | Product | Yield | Reference |

| Suzuki-Miyaura | Not specified | Not specified | Not specified | 2-Methoxy-8-(trifluoromethyl)-6H-benzo[c]chromen-6-one | 85% | nih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ | XPhos | 2-Sulfinyl-thiochromones, Arylboronic acids | 2-Aryl-4H-thiochromen-4-one | Moderate to Good | nih.govacs.orgnih.gov |

Palladium-Catalyzed Intramolecular Acylation

Organocatalyzed Transformations

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, including chromene derivatives. These reactions often proceed under mild conditions and can provide access to enantiomerically enriched products. mdpi.com

The synthesis of flavones (2-aryl-4H-chromen-4-ones) can be achieved through the organocatalytic cyclization of 1,3-diketones using N-triflyl phosphoramide (B1221513) under mild conditions. researchgate.net This approach offers a convenient route to substituted 4H-chromen-4-ones. While a direct synthesis of this compound using this method is not explicitly reported, the strategy is adaptable for various substituted precursors.

Furthermore, the use of diethylamine (B46881) as an organocatalyst has been effective in the synthesis of 2-amino-4H-chromenes through a one-pot, three-component reaction. frontiersin.org This highlights the potential of simple amines to catalyze the formation of the chromene ring system. Although this specific example leads to an amino-substituted product, the underlying principles of organocatalysis could be applied to develop synthetic routes towards 2-methoxy derivatives.

| Organocatalyst | Reaction Type | Reactants | Product Type | Key Features | Reference |

| N-Triflyl phosphoramide | Cyclization | 1,3-Diketones | Aromatic substituted 4H-chromen-4-ones | Mild reaction conditions | researchgate.net |

| Diethylamine | One-pot, three-component reaction | Resorcinol, Aryl aldehydes, Malononitrile | 2-Amino-4H-chromenes | Efficient, mild conditions | frontiersin.org |

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation is another green chemistry approach that can enhance reaction rates and yields in organic synthesis. nih.gov Sonochemistry promotes chemical reactions through acoustic cavitation.

Ultrasound has been successfully employed for the synthesis of various chromene derivatives. For instance, an ultrasound-assisted green synthesis of 2-amino-4H-chromene derivatives has been developed using Fe₃O₄-functionalized nanoparticles with chitosan (B1678972) as a reusable magnetic catalyst. nih.gov This method provides the products in short reaction times and excellent yields under eco-friendly conditions.

Another example is the ultrasound-assisted synthesis of 2-furan-2-yl-4H-chromen-4-ones from the corresponding chalcones using iodine in dimethyl sulfoxide (B87167). researchgate.net This procedure offers higher yields and shorter reaction times compared to conventional methods. Although a direct application to this compound is not described, these examples demonstrate the potential of ultrasound as a beneficial tool for the synthesis of the chromen-4-one scaffold.

| Reaction | Catalyst | Conditions | Product Type | Key Advantages | Reference |

| Condensation of aldehydes, malononitrile, and resorcinol | Fe₃O₄-chitosan nanoparticles | Ultrasound irradiation | 2-Amino-4H-chromene derivatives | Short reaction time, excellent yield, reusable catalyst | nih.gov |

| Oxidative cyclization of chalcones | Iodine | Ultrasound irradiation, room temperature | 2-Furan-2-yl-4H-chromen-4-one derivatives | Higher yields, shorter reaction time | researchgate.net |

Green Chemistry Approaches in Chromen-4-one Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and solvent-free reaction conditions, have been successfully applied to the synthesis of chromen-4-ones, leading to reduced reaction times, increased yields, and minimized waste generation. nih.govresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov Its application in chromen-4-one synthesis has led to remarkably shorter reaction times, often reducing them from hours to minutes, and frequently results in higher product yields. nih.govscielo.org.mx This technique is considered a green chemistry procedure due to its lower energy consumption and the possibility of conducting reactions without a solvent. nih.gov

For instance, the synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones has been achieved using a one-pot microwave-assisted approach. scielo.org.mx In a comparative study, the microwave irradiation method yielded the desired product in 9-12 minutes with 79-83% yields, whereas the conventional method required 10-14 hours to afford yields of 61-68%. scielo.org.mx Another efficient microwave-assisted synthesis of 4H-chromen-4-ones involves the cyclization of enamino ketones using propylphosphonic anhydride (T3P®), which also boasts short reaction times and high-purity products. scispace.com

The Baker-Venkataraman rearrangement, a key step in the synthesis of 2-arylchromen-4-ones (flavones), has also been successfully carried out using microwave irradiation, highlighting the versatility of this green technique. researchgate.net

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green synthetic tool that has gained attention for its ability to accelerate reactions and improve yields under mild conditions. researchgate.netmdpi.com The use of ultrasound in the synthesis of 2-furan-2-yl-4H-chromen-4-one derivatives from chalcones demonstrated higher yields and shorter reaction times compared to conventional methods. researchgate.netinnovareacademics.in This method involves the oxidative cyclization of chalcones using iodine in dimethyl sulfoxide at ambient temperature. researchgate.netinnovareacademics.in

Furthermore, a one-pot, three-component tandem reaction for the synthesis of diversely functionalized 7-aryl/heteroarylchromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-ones has been developed using ultrasound assistance in the presence of sulfamic acid as a catalyst in aqueous ethanol (B145695) at room temperature. acs.org The synthesis of 3-tetrazolylmethyl-4H-chromen-4-ones has also been achieved via an ultrasound-assisted Ugi-azide reaction, showcasing the broad applicability of this technique. mdpi.comoalib.com

Table 1: Comparison of Conventional and Green Synthetic Methods for Chromen-4-one Derivatives

| Derivative | Synthetic Method | Reaction Time | Yield (%) | Reference |

| 2-(4-(1H-tetrazol-5-yl)phenyl)-6-fluoro-3-hydroxy-4H-chromen-4-one | Conventional (Stirring at RT) | 10 h | 61 | scielo.org.mx |

| 2-(4-(1H-tetrazol-5-yl)phenyl)-6-fluoro-3-hydroxy-4H-chromen-4-one | Microwave Irradiation | 11 min | 79 | scielo.org.mx |

| 2-furan-2-yl-4H-chromen-4-one derivatives | Ultrasound Irradiation | Few minutes | Good | researchgate.net |

| 7-aryl/heteroarylchromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-ones | Ultrasound Irradiation | Not specified | High | acs.org |

| 3-tetrazolylmethyl-4H-chromen-4-ones | Ultrasound Irradiation | 4 h | 40-79 | mdpi.com |

| 6-(2-Hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines | Conventional Heating (180°C) | 20 min | 70-76 | tandfonline.com |

| 6-(2-Hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines | Microwave Irradiation | 2 min | 88-93 | tandfonline.com |

Functionalization and Structural Modification of the Chromen-4-one Core

The biological activity of chromen-4-one derivatives can be significantly influenced by the nature and position of substituents on the core structure. Therefore, the development of methods for the regioselective functionalization of the chromen-4-one scaffold is of great importance for medicinal chemistry.

The introduction of methoxy (B1213986) and hydroxyl groups onto the chromen-4-one framework is a common strategy to modulate the physicochemical and biological properties of these compounds. evitachem.com For example, 7-hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one (B13796337) has been synthesized through the condensation of a 2-hydroxyacetophenone (B1195853) derivative with 4-methoxyphenylacetic acid. evitachem.com The presence of these functional groups can enhance solubility and provide sites for further derivatization. evitachem.com

The synthesis of 3-(2-hydroxyphenyl)-7-methoxy-4H-chromen-4-one involves the methylation of a hydroxyl group at the C7 position using dimethyl sulfate. vulcanchem.com The regioselective protection and alkylation of hydroxyl groups are crucial steps in the synthesis of polyhydroxylated chromen-4-one derivatives, such as in the partial synthesis of 4′-O-methylquercetin. beilstein-journals.org

The reactivity of the different positions of the chromen-4-one ring allows for regioselective substitutions, enabling the synthesis of a wide array of derivatives. nih.gov

C-2 Position: The C-2 position is electron-deficient and thus susceptible to attack by nucleophiles. nih.gov The introduction of an aryl group at this position is a common modification, often achieved through reactions like the Baker-Venkataraman rearrangement or palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.net For instance, 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one can be synthesized by reacting a chromenone intermediate with a 3,4,5-trimethoxybenzene derivative under acidic conditions.

C-3 Position: The C-3 position is also a key site for functionalization. The introduction of substituents at C-3 can be achieved through various methods, including reactions with electrophiles. nih.gov For example, 3-substituted chromones can be synthesized from enaminones. scispace.com A regioselective 1,4-addition of P(O)-H species to an in situ generated 1-benzopyrylium ion from C3-substituted 2H-chromene hemiketals provides a route to C4-phosphorylated 4H-chromenes with diverse C3-functionality. figshare.comacs.org

C-6 Position: The C-6 position can be functionalized through electrophilic aromatic substitution reactions. For example, the introduction of an amino group at the C-6 position can be achieved via a two-step sequence of regioselective nitration followed by reduction. smolecule.com The Buchwald-Hartwig amination is another powerful method for introducing amino groups at this position. smolecule.com

C-8 Position: Similar to the C-6 position, the C-8 position can undergo electrophilic substitution. For instance, bromination at the C-8 position can be achieved using pyridinium (B92312) tribromide. The introduction of substituents at both the C-6 and C-8 positions has been shown to be important for the biological activity of some chroman-4-one derivatives. acs.org

Table 2: Examples of Regioselective Substitutions on the Chromen-4-one Core

| Position | Substituent | Reagent/Method | Reference |

| C-2 | Aryl | Suzuki-Miyaura Coupling | |

| C-2 | 1H-1,2,4-triazol-1-yl | Dehydroiodination | nih.gov |

| C-3 | Indolmethyl | Tandem decarboxylative coupling and annulation | researchgate.net |

| C-3 | Tetrazolylmethyl | Ugi-azide reaction | mdpi.com |

| C-6 | Amino | Nitration followed by reduction | smolecule.com |

| C-6 | Aryl | Suzuki Reaction | researchgate.net |

| C-8 | Bromo | Pyridinium tribromide |

The synthesis of hybrid molecules, which combine the chromen-4-one scaffold with other heterocyclic systems, is a modern approach in medicinal chemistry to create multifunctional drugs with potentially enhanced activity and selectivity. mdpi.comrsc.org

A variety of nitrogen-containing heterocycles have been incorporated into hybrid structures with chromen-4-one. tandfonline.commdpi.comnih.govrrjournals.com For example, pyrazole-containing hybrids have been synthesized by reacting (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones with hydrazine (B178648) monohydrate. sciforum.net This reaction selectively occurs at the chromen-4-one fragment, leading to the formation of (E)-3-((5-(2-hydroxyphenyl)-1H-pyrazol-4-yl)methylene)-5-arylfuran-2(3H)-ones. sciforum.net

Other examples include the synthesis of chromen-4-one-oxadiazole analogs and chromene-fused pyrrole (B145914) derivatives. rrjournals.commdpi.com The synthesis of hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones has been achieved through the Knoevenagel reaction. mdpi.com Thionation of these hybrids using Lawesson's reagent selectively converts the carbonyl group of the chromen-4-one fragment to a thiocarbonyl, yielding furan-2-one and chromen-4-thione hybrids. tandfonline.comfigshare.com

Table 3: Examples of Hybrid Chromen-4-one Structures

| Heterocyclic Partner | Linkage/Reaction Type | Resulting Hybrid Structure | Reference |

| Furan-2(3H)-one | Knoevenagel reaction | (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones | mdpi.comresearchgate.net |

| 1H-Pyrazole | Reaction with hydrazine monohydrate | (E)-3-((5-(2-hydroxyphenyl)-1H-pyrazol-4-yl)methylene)-5-arylfuran-2(3H)-ones | sciforum.net |

| 1,3,4-Oxadiazole | Multi-step synthesis | Chromen-4-one-oxadiazole analogs | mdpi.com |

| Pyrrole | Multicomponent reaction | Chromene-fused pyrrole derivatives | rrjournals.com |

| Pyrazolo[1,5-a]pyrimidine | Reaction with 5-amino-1H-pyrazoles | 6-(2-Hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines | tandfonline.com |

Chemical Reactivity and Reaction Mechanisms

Reactivity Profiles of the Chromen-4-one Scaffold

The chromen-4-one (or chromone) scaffold is a privileged structure in organic chemistry, and its reactivity is a subject of extensive study. nih.govresearchgate.net The fusion of a benzene (B151609) ring with a γ-pyrone ring creates a system where the electronic properties of both rings influence each other, determining the sites of electrophilic and nucleophilic attack.

Substituents on the chromen-4-one framework significantly modulate its electronic properties and, consequently, its chemical reactivity. The nature and position of these substituents can either activate or deactivate the ring system towards certain reactions. sinica.edu.tw

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) increase the electron density of the chromone (B188151) ring system. A methoxy group, like the one in 2-methoxy-4H-chromen-4-one, enhances the nucleophilicity of the scaffold. Specifically, methoxy groups can enhance the electrophilicity at certain positions, making the molecule more susceptible to nucleophilic attack. evitachem.com The introduction of electron-donating groups has been noted to enhance the biological efficacy in certain contexts, such as anticancer activity.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Br, -Cl) and nitro groups (-NO₂) decrease the electron density of the ring. A bromine atom at the 8-position, for instance, reduces the electron density on the chromene ring, which in turn enhances its reactivity towards electrophiles in cross-coupling reactions. Generally, electron-withdrawing substituents activate the aromatic ring for nucleophilic substitution, particularly when positioned ortho or para to a leaving group, as they can stabilize the anionic intermediate through resonance. sinica.edu.tw Studies on SIRT2 inhibitors revealed that chroman-4-ones with electron-withdrawing properties in the 6- and 8-positions generally exhibit more potent inhibitory activity than their electron-rich counterparts. acs.org

The electronic effect of various substituents on the chromone scaffold is a key factor in designing synthetic routes and tuning the molecule's properties for specific applications.

| Substituent Type | Position | Effect on Reactivity | Example |

| Electron-Donating | C2, C6, C7 | Enhances nucleophilicity of the ring system | Methoxy (-OCH₃), Dimethylamino (-N(CH₃)₂) |

| Electron-Withdrawing | C3, C6, C8 | Enhances electrophilicity; activates for nucleophilic substitution | Bromo (-Br), Chloro (-Cl), Nitro (-NO₂) acs.org |

This table summarizes the general influence of electronic substituents on the reactivity of the chromen-4-one scaffold based on available research findings.

The pyranone ring within the chromone structure contains several reactive sites. Its conjugated system, which includes a carbonyl group, makes it susceptible to both electrophilic and nucleophilic attacks. clockss.org

Electrophilic Reactions: The pyranone ring is generally considered electron-deficient, which directs electrophilic aromatic substitution to the more electron-rich benzene ring. However, within the pyranone ring itself, electrophilic attack, such as nitration, sulfonation, and halogenation, tends to occur at the C-3 and C-5 positions due to the directing effects of the ring oxygen and carbonyl group. clockss.org

Nucleophilic Reactions: The pyranone ring is vulnerable to nucleophilic attack at three primary electrophilic centers: the C-2, C-4 (carbonyl carbon), and C-6 positions. clockss.org Nucleophilic attack, especially by strong nucleophiles, often leads to the opening of the pyranone ring, which can then rearrange to form new heterocyclic or carbocyclic systems. clockss.orgbeilstein-journals.org For example, the carbonyl group at C-4 can undergo nucleophilic addition. smolecule.com The C-2 position is also a key site for nucleophilic substitution, a reaction that is fundamental to the functionalization of the chromone scaffold. evitachem.com

Influence of Electronic Substituents on Reactivity

Oxidative Transformations of Chromen-4-one Derivatives

Oxidative reactions are crucial for the synthesis and modification of chromone derivatives. These transformations can introduce new functional groups or create the unsaturated 4H-chromen-4-one system from its saturated precursor, chroman-4-one.

One significant transformation is the oxidative dehydrogenation of chroman-4-ones to yield chromones. scispace.com A common method employs a tert-butyl hydroperoxide (TBHP)/tert-butyl iodide (TBAI) system, which avoids the need for transition metals. researchgate.net Other oxidants like DDQ and H₂O₂ have also been explored, though with varying effectiveness. researchgate.net

Furthermore, the oxidative metabolism of chromone derivatives has been investigated using biomimetic systems like the Fenton reaction (Fe²⁺/H₂O₂), artificial porphyrins, and electrochemistry. mdpi.comresearchgate.net These studies help to identify potential metabolites formed through oxidation. For instance, the oxidative transformation of a dimethylamino-flavone derivative resulted in the detection of several oxidized products, indicating that hydroxylation and other oxidative changes can occur on the chromone structure. mdpi.comresearchgate.net Another important reaction is the oxidative rearrangement of 2-substituted chroman-4-ones, which can be used to synthesize 3-substituted-4H-chromen-4-ones. researchgate.net

Halogenation Reactions of Substituted Chromen-4-ones

Halogenation is a common and vital reaction for functionalizing the chromone scaffold, as the introduced halogen atom can serve as a handle for subsequent cross-coupling reactions. The C-3 position of the chromone ring is a particularly common site for halogenation. organic-chemistry.orggu.se

Various reagents and conditions have been developed for the selective halogenation of chromones:

Bromination: N-Bromosuccinimide (NBS) is a widely used reagent for brominating the C-3 position. scispace.comorganic-chemistry.org Other methods include using CuBr₂ or a combination of ammonium (B1175870) bromide and ammonium persulfate. core.ac.uk

Chlorination: N-Chlorosuccinimide (NCS) is effective for introducing a chlorine atom at the C-3 position. scispace.comorganic-chemistry.org

Iodination: Molecular iodine (I₂) can be used for iodination, often in the presence of an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or in a solvent like DMSO at elevated temperatures. scispace.comorganic-chemistry.org

A general strategy for producing 3-halo-2-aryl-4H-chromen-4-ones involves a one-pot, two-step reaction where an active molecular halogen is generated in situ from a potassium halide and Oxone®. scispace.com These halogenation reactions provide key intermediates for synthesizing a wide array of more complex chromone derivatives. organic-chemistry.org

| Halogenation Type | Reagent(s) | Position |

| Chlorination | N-Chlorosuccinimide (NCS) | C-3 |

| Bromination | N-Bromosuccinimide (NBS), CuBr₂ | C-3 |

| Iodination | Iodine (I₂), often with an oxidant (e.g., DDQ) | C-3 |

This table presents common reagents used for the halogenation of the chromen-4-one scaffold.

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The chromen-4-one scaffold is a cornerstone in synthetic organic chemistry, serving as a versatile building block and key intermediate for the construction of more complex molecules. nih.govresearchgate.net Its inherent reactivity and the ability to functionalize it at various positions make it highly valuable.

Chromones and their saturated analogs, chroman-4-ones, are frequently used as scaffolds in medicinal chemistry for the development of new therapeutic agents. gu.se They serve as the structural foundation to which various pharmacophoric groups can be attached. gu.se For example, they have been employed as frameworks for creating peptidomimetics. gu.se

Specific derivatives, such as 2-(methylthio)-4H-chromen-4-ones, are valuable synthetic intermediates. organic-chemistry.org They can undergo further reactions like nucleophilic substitution at the methylthio group, deprotection, and desulfuration, providing access to a diverse range of other chromone derivatives. organic-chemistry.org These intermediates have also been used in palladium-catalyzed Liebeskind-Srogl cross-coupling reactions to synthesize flavones. researchgate.net The chromone ring system itself can be constructed through various methods, such as intramolecular Wittig reactions, highlighting its role as a synthetic target that can then be elaborated upon. organic-chemistry.org The utility of specific methoxy-substituted chromones as intermediates in pharmaceutical and fine chemical synthesis is well-documented. synhet.com

Advanced Analytical Methodologies in Chromen 4 One Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of 2-Methoxy-4H-chromen-4-one by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum of a related compound, 2-Phenyl-4H-chromen-4-one, recorded in Chloroform-d, characteristic signals appear for the aromatic protons. rsc.org For instance, the proton at position 5 (H-5) typically resonates as a doublet of doublets around δ 8.24 ppm. rsc.org Other aromatic protons appear as multiplets between δ 7.42 and 7.93 ppm, while the olefinic proton at C-3 shows a singlet at approximately δ 6.83 ppm. rsc.org In derivatives like 7-methoxy-2-[2-(4′-hydroxyphenyl)ethyl]chromone, the methoxy (B1213986) group protons present as a singlet at δ 3.91 ppm. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning specific proton and carbon signals and confirming the connectivity of the molecule. mdpi.commdpi.com For instance, an HMBC experiment would show a correlation between the methoxy protons and the C-2 carbon, definitively placing the methoxy group at that position. mdpi.com These techniques are invaluable for distinguishing between isomers and confirming the substitution pattern on the chromen-4-one scaffold. researchgate.net

Table 1: Representative NMR Data for Chromen-4-one Derivatives

| Compound | Technique | Solvent | Key Chemical Shifts (δ ppm) | Source |

| 2-Phenyl-4H-chromen-4-one | ¹H NMR | Chloroform-d | 8.24 (dd, H-5), 7.93 (dd, Ar-H), 7.70 (t, Ar-H), 7.55 (m, Ar-H), 7.42 (t, Ar-H), 6.83 (s, H-3) | rsc.org |

| 2-Phenyl-4H-chromen-4-one | ¹³C NMR | Chloroform-d | 178.39 (C-4), 163.31 (C-2), 156.20 (C-8a), 133.76, 131.69, 131.60, 129.02, 126.24, 125.64, 125.20, 123.94, 118.09, 107.53 (C-3) | rsc.org |

| 7-Methoxy-2-[2-(4′-hydroxyphenyl)ethyl]chromone | ¹H NMR | Not Specified | 3.91 (s, MeO-7) | researchgate.net |

| 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | ¹H NMR | Not Specified | 3.8-4.0 (s, methoxy groups) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of a chromen-4-one derivative typically shows a strong absorption band for the carbonyl group (C=O) stretching vibration in the region of 1630-1660 cm⁻¹. rsc.orgmdpi.com For example, 2-Phenyl-4H-chromen-4-one exhibits a characteristic C=O stretch at 1645 cm⁻¹. rsc.org The presence of the methoxy group would be indicated by C-O stretching vibrations, typically around 1260 cm⁻¹ and 1030 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also observed. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes of the chromen-4-one skeleton, particularly the symmetric vibrations and those of the non-polar bonds, are often more prominent in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy levels.

The UV-Vis spectrum of chromen-4-one derivatives typically displays two major absorption bands. vulcanchem.com These are attributed to π→π* and n→π* electronic transitions within the conjugated system of the molecule. vulcanchem.com For a related compound, 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, absorption maxima are observed around 250-400 nm. The position and intensity of these bands can be influenced by the substitution pattern on the chromen-4-one ring system.

Mass Spectrometry Applications

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the unambiguous determination of the elemental formula of this compound. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of a related chromone (B188151) derivative can be determined with high accuracy, often with a deviation of less than 5 ppm from the theoretical value. lcms.cz

Table 2: HRMS Data for a Related Chromen-4-one Compound

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Source |

| 4H-chromen-4-one | ESI | 161.0525 | 161.0530 | rsc.org |

Tandem Mass Spectrometry (MS-MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS-MS) involves the fragmentation of a selected precursor ion (the molecular ion of this compound) and analysis of the resulting product ions. The fragmentation pattern provides valuable structural information. scirp.org For chromen-4-one derivatives, characteristic fragmentation pathways include retro-Diels-Alder (RDA) reactions of the chromone ring, as well as losses of small neutral molecules like CO, CHO, and CH₃ from the methoxy group. Analyzing these fragmentation patterns helps to confirm the structure and substitution of the molecule. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for assessing the purity of chromone derivatives and confirming their molecular weight. The technique couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.

In the analysis of chromone compounds, reverse-phase HPLC is commonly employed. The purity of synthesized chromones can be determined by integrating the peak area in the chromatogram. The mass spectrometer provides the mass-to-charge ratio (m/z) of the analyte, which is a key parameter for its identification. For instance, in the synthesis of various quercetin (B1663063) derivatives, which share the chromone backbone, LC-MS was used to check the purity of reaction fractions. nih.gov

Table 1: Illustrative LC-MS Parameters for Chromone Analysis (based on analog studies)

| Parameter | Value/Condition |

| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ for this compound | ~ m/z 177.18 |

This table is a representative example and specific conditions may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For chromone derivatives to be amenable to GC-MS, they must be thermally stable and sufficiently volatile. Chemical derivatization is sometimes employed to increase volatility and improve chromatographic behavior. rsc.org

GC-MS has been extensively used in the metabolomic profiling of natural products containing chromone structures, such as agarwood. acs.org In these studies, various 2-(2-phenylethyl)chromones, including methoxy-substituted derivatives, were identified. acs.org For example, 6-methoxy-2-phenethyl-4H-chromen-4-one and 2-(4-methoxyphenethyl)−4H-chromen-4-one have been identified in agarwood extracts using GC-MS.

The analysis of 2-(4-methoxyphenethyl)-4H-chromen-4-one on a non-polar capillary column (DB-1) showed a retention index of 2545. This indicates that under the specified chromatographic conditions, it elutes between n-C25 and n-C26 alkanes. The mass spectrum generated by GC-MS provides a fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation.

Table 2: GC-MS Data for an Analogous Methoxy-Chromone Derivative

| Compound | Column Type | Retention Index (I) | Reference |

| 2-(4-Methoxyphenethyl)-4H-chromen-4-one | Capillary, DB-1 | 2545 |

Retention indices are dependent on the specific column and temperature program used.

X-ray Crystallography for Molecular Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for unequivocally determining the three-dimensional molecular structure and absolute configuration of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

While a crystal structure for this compound is not described in the searched literature, numerous structures of its derivatives have been resolved, offering insights into the geometry of the chromone core. For example, the crystal structure of 2-(4-methoxynaphthalen-1-yl)-4H-chromen-4-one was determined, revealing the planarity of the chromen-4-one ring system and the dihedral angle with its substituent. Similarly, studies on 3-(2,3-dihydrobenzo[b]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one and 3-(2,3-dihydrobenzo[b]dioxin-6-yl)-6-methoxy-4H-chromen-4-one provide detailed crystallographic data.

In a study of 2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one, the 4H-chromen-4-one and benzene (B151609) ring systems were oriented at a dihedral angle of 24.1(1)°. The methoxy group was found to be twisted relative to the chromen-4-one ring system. This type of detailed structural information is crucial for understanding structure-activity relationships.

Table 3: Representative Crystallographic Data for a Substituted Methoxy-Chromen-4-one

| Parameter | 3-(2,3-dihydrobenzo[b]dioxin-6-yl)-6-methoxy-4H-chromen-4-one |

| Formula | C₁₈H₁₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1869(4) |

| b (Å) | 10.2764(6) |

| c (Å) | 19.6771(10) |

| β (°) | 99.442(2) |

| Volume (ų) | 1433.57(14) |

| Z | 4 |

This data illustrates the type of information obtained from an X-ray crystallography experiment.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are fundamental for the purification and analysis of synthetic and natural chromones. Column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are routinely used.

In the synthesis of chromone derivatives, column chromatography with silica (B1680970) gel is a standard method for purification. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the compounds from the column based on their polarity. For instance, the purification of a bioactive compound from Millingtonia hortensis, identified as a methoxy-substituted chromone, was achieved using silica gel column chromatography.

Preparative HPLC is another powerful technique for obtaining highly pure chromone compounds. nih.gov This method is scalable and can be used for the isolation of impurities or for obtaining analytical standards. The choice of the mobile and stationary phases is critical and is often guided by preliminary analysis using analytical HPLC or TLC.

Table 4: Common Chromatographic Techniques for Chromone Purification

| Technique | Stationary Phase | Typical Mobile Phase System | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Primary purification of synthetic products |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Methanol | Monitoring reaction progress and fraction analysis |

| Preparative HPLC | C18 Silica | Water/Methanol or Water/Acetonitrile | Final purification to high purity nih.gov |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Specific DFT calculation data for 2-Methoxy-4H-chromen-4-one is not available in the reviewed literature. Computational studies on related chromone (B188151) derivatives often utilize methods like B3LYP with basis sets such as 6-311++G(d,p) to perform these analyses.

No published studies containing the optimized geometry and structural parameters (bond lengths, bond angles) for this compound were identified.

A detailed vibrational frequency analysis with specific assignments for this compound is not documented in the available scientific papers. Such analyses are typically conducted to correlate theoretical calculations with experimental FT-IR and FT-Raman spectra.

While HOMO-LUMO energy gaps and electronic properties have been calculated for many flavonoids, specific values and analyses for this compound are not present in the searched literature. These calculations are crucial for understanding a molecule's reactivity and electronic transition properties.

Molecular Electrostatic Potential (MEP) maps for this compound have not been published. MEP analysis is used to identify sites for electrophilic and nucleophilic attack within a molecule.

There are no available data for calculated global reactivity descriptors such as electronegativity, hardness, or electrophilicity index specifically for this compound. These descriptors help in predicting the chemical reactivity and stability of the molecule.

Molecular Electrostatic Potential Surface Analysis

Molecular Docking Investigations

No molecular docking studies featuring this compound as the ligand were found. Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific protein target. Studies on other chromone derivatives have explored their potential as inhibitors of various enzymes.

Prediction of Ligand-Target Protein Interactions

Molecular docking is a primary computational technique used to predict how a ligand, such as a this compound derivative, will bind to the active site of a target protein. nih.govnih.govarxiv.orgplos.org This method calculates the preferred orientation and conformation of the ligand within the protein's binding pocket, effectively screening for potential inhibitors or activators. For the chromone scaffold, these studies have been applied to a wide array of protein targets, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. nih.gov For instance, docking studies on chromone-based hybrids have been used to explore interactions with enzymes like cyclooxygenase (COX), while other studies have focused on targets like the main protease (Mpro) of SARS-CoV-2. researchgate.netjrespharm.com These predictive models are crucial for prioritizing compounds for further investigation.

Elucidation of Binding Modes and Affinities

Beyond simple prediction, computational modeling elucidates the specific nature of the interactions between the ligand and the protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. The binding affinity, often expressed as a docking score (in kcal/mol) or an inhibition constant (Ki), is a quantitative measure of the strength of this interaction. nih.gov

For example, in a study of 3-methoxy flavone (B191248) derivatives targeting the Estrogen Receptor-α (ER-α), a derivative designated Cii (3-Methoxy-2-(4-(piperidin-1-yl)phenyl)-4H-chromen-4-one) exhibited the lowest binding energy of -10.14 kcal/mol, indicating a strong predicted affinity. nih.gov Similarly, docking of chromone-based oxadiazole derivatives against the β-glucuronidase enzyme has been performed to understand how substitutions on the phenyl ring influence binding within the enzyme's active site. mdpi.com These detailed interaction maps are fundamental for optimizing lead compounds.

Specific Enzyme-Ligand Interactions (e.g., Cholinesterases, MAO-B, COX, LOX, GlmS, β-Glucuronidase)

Computational models have successfully predicted the interactions of methoxy-chromenone derivatives with several clinically relevant enzymes.

Cholinesterases and Monoamine Oxidase B (MAO-B): The derivative 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one was evaluated in silico against enzymes relevant to Alzheimer's disease. mdpi.comnih.gov Molecular docking confirmed potent interactions with acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and MAO-B, with the calculated binding energies corroborating the strong inhibitory activity observed in vitro. mdpi.comnih.gov The interactions within the MAO-B active site were found to be particularly strong. mdpi.comnih.gov

Cyclooxygenases (COX) and Lipoxygenases (LOX): The same flavone, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one , was docked against COX-1, COX-2, and 5-LOX. mdpi.comnih.gov The computational results confirmed its potential as an anti-inflammatory agent by showing favorable binding energies for these targets, consistent with its in vitro inhibitory concentrations (IC50). mdpi.comnih.gov Another study designed benzylcarbazate chromones, such as 2a , which showed potent COX-2 inhibition with favorable binding in computational models. unibo.it

β-Glucuronidase: A series of chromen-4-one substituted oxadiazole analogs were synthesized and evaluated as β-glucuronidase inhibitors. mdpi.com All 19 analogs showed better inhibitory potential than the standard, with IC50 values ranging from 0.8 to 42.3 µM. mdpi.com Molecular docking studies were performed to rationalize these findings and predict the binding interactions with the enzyme's active site. mdpi.com Similarly, other studies have identified coumarin-based pyranochromenes as potent inhibitors of β-glucuronidase, with docking studies confirming the binding patterns of the most active compounds. nih.govacs.org

GlmS: Computational studies focusing specifically on the interaction between this compound or its close derivatives and the enzyme GlmS (glutamine--fructose-6-phosphate aminotransferase) were not prominent in the reviewed literature.

The table below summarizes representative binding energies from docking studies of various methoxy-chromenone derivatives against specific enzyme targets.

| Compound/Derivative Name | Target Enzyme | Binding Energy (kcal/mol) | Reference |

| 3-Methoxy-2-(4-(piperidin-1-yl)phenyl)-4H-chromen-4-one (Cii) | ER-α | -10.14 | nih.gov |

| 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxy-4H-chromen-4-one | mTOR | -10.391 | accscience.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase (AChE) | -10.1 | nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase (BChE) | -9.8 | nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | MAO-B | -9.4 | nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-1 | -7.8 | nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-2 | -8.5 | nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 5-LOX | -7.1 | nih.gov |

Receptor-Ligand Interactions (e.g., GPR55, GPR18, GPR35, CB1, CB2)

The chromen-4-one scaffold has been investigated as a template for ligands targeting several G protein-coupled receptors (GPCRs). Computational studies play a key role in predicting selectivity and binding modes for these complex membrane proteins. Research has shown that chromen-4-one derivatives can act as agonists or antagonists for GPR55 and GPR35, and their selectivity against the related cannabinoid receptors (CB1 and CB2) and GPR18 is a critical area of investigation. While specific docking studies for this compound were not detailed, studies on related structures highlight the importance of the core scaffold in receptor recognition.

Viral Protein Binding Studies (e.g., SARS-CoV-2 Spike Glycoprotein, Mpro, RdRp)

In response to the COVID-19 pandemic, extensive computational screening efforts identified various scaffolds, including the 4H-chromen-4-one core, as potential inhibitors of SARS-CoV-2 proteins. Molecular docking studies explored the binding of chromone derivatives to key viral targets:

Main Protease (Mpro): This enzyme is crucial for viral replication, making it a prime drug target. Libraries of 4H-chromen-4-one containing flavonoids were virtually screened against Mpro, with binding affinities for some compounds reaching as low as -9.7 kcal/mol. jrespharm.com

RNA-dependent RNA Polymerase (RdRp): This enzyme is essential for transcribing the viral RNA. Hybrid compounds featuring a 4H-chromen-4-one core have been designed and docked against RdRp to evaluate their potential as dual-target inhibitors. jrespharm.com

These in silico studies suggest that the chromone scaffold can fit within the active sites of these viral enzymes, potentially disrupting their function.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies, greatly aided by computational methods, aim to understand how chemical structure correlates with biological activity. For the methoxy-chromenone scaffold, these studies reveal how different substituents at various positions on the chromone ring system influence binding affinity and selectivity for different targets.

Computational SAR analyses of chromone derivatives have yielded several key insights:

Influence of Methoxy (B1213986) Groups: The position of the methoxy group is critical. For instance, a review of methoxylated flavones suggested that flavonoids with fewer methoxy groups have been less studied, indicating a rich area for exploration. nih.gov In studies of MAO-B inhibitors, the substitution pattern on the chromone moiety significantly impacts activity. nih.gov

Substituents at C2 and C3: Modifications at the C2 and C3 positions of the chromone ring dramatically alter activity. In one study, adding a phenylcarboxamide group at C2 or C3, along with an acrylate (B77674) moiety at C6, produced potent MAO inhibitors. nih.gov

Substituents on Phenyl Ring: For derivatives with a phenyl group at the C2 position (flavones), substitutions on this phenyl ring are crucial. For example, in a series of 3-methoxy flavone derivatives, the addition of heterocyclic rings like piperidine (B6355638) or N-methyl piperazine (B1678402) to the C2-phenyl group resulted in compounds with significant cytotoxic activity against breast cancer cell lines. nih.gov

Role of Linkers: In the design of multi-target ligands, the length and nature of linkers connecting the chromone core to other pharmacophores are vital. Studies on dual AChE and MAO-B inhibitors have shown that linker length can determine the balance of activity between the two targets.

In Silico Absorption, Distribution, Metabolism (ADMET) Predictions

In silico ADMET prediction is a critical computational step that assesses the drug-likeness and pharmacokinetic profile of a compound. These models predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 (CYP) enzymes, and potential toxicities.

For various methoxy-chromenone derivatives, ADMET predictions have shown promising results:

A study on 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one predicted good GIT absorption with no hepatic or cardiotoxicity. mdpi.comnih.gov

Designed pyrazine-chromene hybrids were predicted to be well-absorbed in the GI tract and not be subject to active efflux by P-glycoprotein. jrespharm.com

In a series of 7-substituted-2-pyrimidinyl chromen-4-one derivatives, a comparative analysis of Lipinski's parameters suggested that all compounds have the potential for good oral bioavailability. researchgate.net

The table below provides a summary of predicted ADMET properties for representative chromone derivatives from various studies.

| Compound/Derivative Class | Predicted Property | Finding | Reference |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | GI Absorption | Good | nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Hepatotoxicity | Predicted to be non-toxic | nih.gov |

| 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxy-4H-chromen-4-one | ADMET Profile | Favorable | accscience.com |

| Pyrazine-chromene hybrids | GI Absorption | Predicted to be high | jrespharm.com |

| Pyrazine-chromene hybrids | BBB Permeation | Not predicted to be permeant | jrespharm.com |

| 7-Substituted-2-pyrimidinyl chromen-4-ones | Lipinski's Rule of Five | All compounds passed | researchgate.net |

| 3-methoxy flavone derivatives | Drug-likeness (SwissADME) | Favorable pharmacokinetic properties | nih.gov |

Predicted Oral Absorption

Oral absorption is a critical parameter for orally administered drugs, and it is often predicted using in silico models based on Caco-2 cell permeability and gastrointestinal (GI) absorption.

Table 1: Predicted Physicochemical and Oral Absorption Properties of this compound

| Property | Predicted Value/Classification | Source |

|---|---|---|

| Molecular Formula | C10H8O3 | nih.gov |

| Molecular Weight | 176.17 g/mol | nih.gov |

| XLogP3 | 2.1 | nih.gov |

| Topological Polar Surface Area | 35.5 Ų | nih.gov |

| Predicted GI Absorption | High (based on chromone derivatives) | scispace.com |

| Predicted Caco-2 Permeability | Likely Good (inferred from chromone derivatives) | scirp.orgscirp.org |

Predicted Metabolic Stability (e.g., CYP Inhibition)

The metabolic stability of a compound is a key determinant of its in vivo half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for the metabolism of most drugs, and inhibition of these enzymes can lead to adverse effects. rsc.orgnih.gov

Computational models are frequently used to predict the potential of a compound to inhibit various CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. rsc.orgnih.gov Studies on various flavonoid and chromone derivatives have shown a range of interactions with CYP enzymes. For example, some flavonoids have been identified as inhibitors of CYP1A2. zenodo.org In a study of 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, it was predicted to be a CYP1A2 inhibitor. zenodo.org Conversely, ADMET predictions for other chromone derivatives have suggested that they are not likely to be inhibitors of certain CYP enzymes. nih.gov For instance, some 6-substituted 3-formyl chromone derivatives were predicted not to be inhibitors of key metabolizing enzymes. nih.gov The prediction of whether this compound is a substrate or inhibitor of various CYP isoforms would require specific in silico modeling. Based on the available literature for the broader class of chromones, it is plausible that it may interact with some CYP enzymes, but a definitive prediction cannot be made without specific study. zenodo.orgnih.gov

Table 2: Predicted Metabolic Stability of this compound

| Parameter | Predicted Interaction | Source |

|---|---|---|

| CYP1A2 Inhibition | Possible (based on similar flavonoid structures) | zenodo.org |

| CYP2C9 Inhibition | Undetermined from available literature | |

| CYP2C19 Inhibition | Undetermined from available literature | |

| CYP2D6 Inhibition | Potentially low (inferred from some chromone derivatives) | nih.gov |

| CYP3A4 Inhibition | Undetermined from available literature | |

Blood-Brain Barrier Permeation Predictions

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). nih.govscielo.brsemanticscholar.orgmdpi.com In silico models for BBB permeation are often based on physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area. nih.govmdpi.com

For a compound to be CNS active, it is generally preferred to have a molecular weight under 400-450 g/mol , a logP value between 1 and 5, and a polar surface area below 90 Ų. nih.gov The physicochemical properties of this compound (MW = 176.17 g/mol , XLogP3 = 2.1, TPSA = 35.5 Ų) fall within the range that is considered favorable for BBB permeation. nih.govnih.gov Indeed, a study on benzylidenechromanones predicted that these compounds are able to permeate the blood-brain barrier. scispace.com While a specific prediction for this compound is not available in the searched literature, its properties suggest that it has the potential to cross the BBB.

Table 3: Predicted Blood-Brain Barrier Permeation of this compound

| Property | Value | Favorable for BBB Permeation? | Source |

|---|---|---|---|

| Molecular Weight | 176.17 g/mol | Yes | nih.gov |

| XLogP3 | 2.1 | Yes | nih.gov |

| Topological Polar Surface Area | 35.5 Ų | Yes | nih.gov |

| Predicted BBB Permeation | Likely | scispace.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. scispace.com These models are valuable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery. nih.gov

Numerous QSAR studies have been conducted on chromone derivatives to understand the structural requirements for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netfrontiersin.org These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with the observed biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). frontiersin.org

For example, a 3D-QSAR study on chromone derivatives as antioxidant agents revealed that the spatial arrangement of substituents and the electronic properties of the molecules are crucial for their activity. researchgate.net Another QSAR study on 3-iodochromone derivatives as potential fungicides identified several descriptors related to molecular shape, electronic properties, and thermodynamics as being important for the observed activity. frontiersin.org These models can provide valuable insights into how modifications to the this compound structure, such as the introduction of different substituents on the benzene (B151609) or pyranone ring, could modulate its biological activity. While a specific QSAR model for this compound itself is not detailed in the provided search results, the general principles derived from QSAR studies on the chromone scaffold can be applied to guide the design of new analogues with potentially enhanced or specific activities. nih.govnih.govfrontiersin.org

Investigational Biological Activities and Molecular Mechanisms

Antioxidant Activity and Oxidative Stress Modulation

Chromen-4-one derivatives, including those with methoxy (B1213986) substitutions, have demonstrated notable antioxidant properties. ontosight.aismolecule.comontosight.aismolecule.com These compounds are capable of scavenging free radicals, which helps to mitigate oxidative stress within cellular environments. smolecule.com This action is significant for protecting cells from damage associated with a variety of diseases. The antioxidant activity is attributed to their chemical structure, which can stabilize cellular membranes and inhibit lipid peroxidation. The presence of hydroxyl and methoxy groups on the chromen-4-one backbone enhances their reactivity and biological potential. smolecule.com For instance, some derivatives can modulate oxidative stress responses, indicating their potential in preventing or treating diseases linked to oxidative damage.

Anti-Inflammatory Effects and Pathway Modulation

Derivatives of 2-Methoxy-4H-chromen-4-one have been shown to possess anti-inflammatory properties through various mechanisms. ontosight.aismolecule.comontosight.aismolecule.com

Inhibition of Pro-Inflammatory Mediators (e.g., NO)

Several studies have indicated that chromone (B188151) derivatives can suppress the production of pro-inflammatory mediators, such as nitric oxide (NO). In lipopolysaccharide (LPS)-induced macrophage models, certain methoxy-chromen-4-one derivatives have been observed to inhibit NO production without causing cytotoxicity. mdpi.comnih.govresearchgate.net For example, aciculatin, a complex chromen-4-one derivative, significantly decreased LPS-induced NO levels in a concentration-dependent manner. nih.govnih.gov This inhibition of NO production is a key indicator of the anti-inflammatory potential of these compounds. mdpi.comnih.govresearchgate.net

Modulation of Inflammatory Pathways (e.g., NF-κB activation)

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways. A significant target is the nuclear factor-kappa B (NF-κB) pathway, which is crucial in regulating the expression of pro-inflammatory genes. nih.gov Studies have shown that certain 2-(2-phenylethyl)-4H-chromen-4-one derivatives can inhibit NF-κB activation in LPS-stimulated macrophages. mdpi.comresearchgate.net For instance, compounds such as 7-methoxy-2-(2-phenylethyl)-chromone demonstrated notable inhibition of NF-κB activation. mdpi.comresearchgate.net Aciculatin has also been shown to suppress LPS-induced NF-κB activation by inhibiting IκB kinase (IKK) activation, IκB degradation, and the nuclear translocation of NF-κB. nih.govnih.govplos.org This modulation of the NF-κB pathway underscores the potential of these compounds in managing inflammatory conditions.

Inhibition of Superoxide (B77818) Anion Generation and Elastase Release

Research has also highlighted the ability of certain chromen-4-one derivatives to inhibit pro-inflammatory responses in human neutrophils. Several 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from Aquilaria sinensis demonstrated significant inhibition of superoxide anion generation induced by fMLP/CB. researchgate.netthieme-connect.denih.gov Specifically, compounds like 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone and velutin (B192640) showed potent inhibition with low IC50 values. nih.gov

Furthermore, these compounds have been found to inhibit elastase release, another key process in neutrophil-mediated inflammation. researchgate.netnih.gov For example, 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone was among the most effective inhibitors of elastase release. nih.gov

Below is a table summarizing the inhibitory effects of selected compounds on superoxide anion generation and elastase release.

| Compound | Superoxide Anion Generation IC50 (µM) | Elastase Release IC50 (µM) |

| 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone | 4.62 ± 1.48 | 3.91 ± 0.87 |

| Velutin | 1.78 ± 0.35 | 4.26 ± 0.12 |

| 3′-hydroxygenkwanin | 7.96 ± 0.76 | 4.56 ± 0.63 |

| 6,7-di-methoxy-2-(2-phenylethyl)chromone | 11.54 ± 2.19 | 10.48 ± 1.35 |

| Data sourced from a study on isolates from Aquilaria sinensis. nih.gov |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The anti-inflammatory activity of chromen-4-one derivatives extends to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the arachidonic acid pathway leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov Research has indicated that certain flavonoid compounds with a chromen-4-one structure can inhibit both COX and LOX enzymes.

Specifically, some 2-phenyl-4H-chromen-4-one derivatives have been designed and evaluated as selective COX-2 inhibitors. nih.govresearchgate.net For instance, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one was identified as a potent and selective COX-2 inhibitor with an IC50 value of 0.07 µM and a high selectivity index. nih.gov Another study on a flavone (B191248), 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, demonstrated inhibition of both COX-1 and COX-2 with IC50 values of 7.09 µM and 0.38 µM, respectively, showing selective COX-2 inhibition. mdpi.com This compound also inhibited 5-LOX with an IC50 of 0.84 µM. mdpi.com

The table below presents the COX inhibitory activity of selected 2-phenyl-4H-chromen-4-one derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | 20.1 | 0.07 | 287.1 |

| Celecoxib (Reference) | 24.3 | 0.06 | 405 |

| Data from a study on new selective COX-2 inhibitors. nih.gov |

Antimicrobial Efficacy

In addition to their anti-inflammatory and antioxidant properties, chromen-4-one derivatives have been investigated for their antimicrobial activity. ontosight.aismolecule.com Studies have shown that these compounds can exhibit efficacy against various pathogenic bacteria and fungi. smolecule.com For example, a flavone isolated from Dodonaea viscosa var. angustifolia, identified as 5,6,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, demonstrated anti-biofilm and anti-acidogenic activity against Streptococcus mutans, a bacterium implicated in dental caries. nih.gov This compound significantly reduced biofilm formation and acid production by the bacteria. nih.gov

Furthermore, novel chalcones based on a 6-methoxy-2,3-dihydro-4H-chromen-4-one structure have been synthesized and shown to have moderate to good activity against bacterial strains such as S. aureus, E. coli, P. aeruginosa, and K. pneumoniae. ijacskros.com Certain derivatives with methoxy, fluoro, and nitro substitutions exhibited excellent activity with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL against all tested strains. ijacskros.com

The following table lists the MIC values of some of these chalcone (B49325) derivatives.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) |

| 3a | 6.25 | 6.25 | 6.25 | 6.25 |

| 3c | 6.25 | 6.25 | 6.25 | 6.25 |

| 3e | 6.25 | 6.25 | 6.25 | 6.25 |

| 3h | 6.25 | 6.25 | 6.25 | 6.25 |

| Nitrofurazone (Standard) | 3.125 | 3.125 | 3.125 | 3.125 |

| Data from a study on the antimicrobial properties of 6-methoxy-2,3-dihydro-4H-chromen-4-one based chalcones. ijacskros.com |

Antibacterial Activity against Bacterial Strains (e.g., Xanthomonas spp., Ralstonia solanacearum)

Derivatives of 4H-chromen-4-one have been the subject of research for their potential as novel antibacterial agents, particularly against plant pathogenic bacteria. nih.gov Studies have focused on synthesizing and evaluating these compounds for their inhibitory effects against various bacterial strains, including those from the Xanthomonas and Ralstonia genera.

A series of novel dithiocarbamate-containing 4H-chromen-4-one derivatives were synthesized and tested against three plant pathogens: Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri (Xac). nih.gov The results indicated that many of these compounds demonstrated significant inhibitory effects against Xoo and Xac. nih.gov Specifically, one derivative, compound E6, showed exceptional in vitro antibacterial activity against X. axonopodis pv. citri, with a half-maximal effective concentration (EC50) value of 0.11 μg/mL. nih.gov This potency was considerably greater than that of the commercial bactericides thiodiazole copper and bismerthiazol. nih.gov Another derivative, compound E14, was most effective against X. oryzae pv. oryzae, with an EC50 value of 1.58 μg/mL. nih.gov Mechanistic studies using scanning electron microscopy revealed that these compounds caused the rupture or deformation of the bacterial cell membranes. nih.gov

Further research into chalcone derivatives bearing a coumarin (B35378) moiety also highlighted their antibacterial potential. researchgate.net One compound from this series demonstrated excellent activity against Ralstonia solanacearum with an EC50 value of 65.04 μg/mL, which was superior to the control agent, thiodiazole-copper. researchgate.net Similarly, myricetin (B1677590) derivatives incorporating a 1,3,4-thiadiazole (B1197879) scaffold showed good antibacterial activities against Ralstonia solanacearum. d-nb.info

The table below summarizes the antibacterial activity of selected 4H-chromen-4-one derivatives.

| Compound Type | Bacterial Strain | EC50 (μg/mL) | Reference |

| Dithiocarbamate-4H-chromen-4-one (E6) | Xanthomonas axonopodis pv. citri | 0.11 | nih.gov |

| Dithiocarbamate-4H-chromen-4-one (E14) | Xanthomonas oryzae pv. oryzae | 1.58 | nih.gov |

| Chalcone-coumarin hybrid (3i) | Ralstonia solanacearum | 65.04 | researchgate.net |

| Myricetin-1,3,4-thiadiazole derivative (3b) | Xanthomonas oryzae pv. oryzae | 20.8 | d-nb.info |

| Myricetin-1,3,4-thiadiazole derivative (3d) | Xanthomonas oryzae pv. oryzae | 12.9 | d-nb.info |

Antifungal Activity

The 4H-chromen-4-one scaffold and its derivatives, often referred to as chromones or flavonoids, are known to exhibit a broad spectrum of biological activities, including antifungal properties. ijacskros.com The structural features of these compounds make them promising candidates for the development of new antifungal agents.

Newly synthesized coumarins, which share the chromenone core structure, have been tested against various fungi and have shown significant activity. nih.govmdpi.com For instance, coumarin derivatives such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one were evaluated and found to possess notable antifungal properties. nih.govmdpi.com The structure-activity relationship of these derivatives suggests that the presence of substituted amino groups is a key feature for their pharmacological action. mdpi.com

Research on chromone-linked 1,2,3-triazoles has also yielded compounds with promising antimicrobial activities. consensus.app In a study of fifteen synthesized derivatives, compound (6b), a substituted 2-(4-fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one derivative, demonstrated satisfactory activity against fungal pathogens. consensus.app

The antifungal potential of chromenone derivatives is often attributed to their ability to interfere with fungal cell growth and integrity. While specific mechanisms are still under investigation, the broad-spectrum activity of these compounds continues to encourage further research and structural modifications to enhance their efficacy. ijacskros.com

Antiparasitic Activity (e.g., Trypanosoma brucei, Leishmania spp., Trypanosoma cruzi)

The chromen-4-one scaffold has been identified as a promising framework for the development of new antiparasitic agents. plos.org Derivatives of this compound have shown activity against a range of kinetoplastid parasites, which are responsible for diseases such as sleeping sickness (Trypanosoma brucei), leishmaniasis (Leishmania spp.), and Chagas disease (Trypanosoma cruzi). plos.orgnih.gov

In one study, a library of flavonol-like compounds was synthesized and evaluated for antiparasitic activity. nih.gov A specific derivative, 2-(benzo[b]thiophen-3-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one, demonstrated broad-spectrum activity against several parasite species. nih.gov Its efficacy was notable against Trypanosoma brucei (EC50 of 0.8 μM), Leishmania infantum (EC50 of 1.9 μM), Leishmania donovani (EC50 of 3.4 μM), Leishmania major (EC50 of 6.7 μM), and Trypanosoma cruzi (EC50 of 7.5 μM). nih.gov This compound is considered a promising scaffold for developing drugs that can overcome existing resistance in Leishmania infections. nih.gov

The mechanism of action for some 4H-chromen-4-one derivatives is believed to involve the inhibition of pteridine (B1203161) reductase 1 (PTR1), a critical enzyme in these parasites that is absent in mammals. plos.org This selective targeting makes the chromen-4-one structure an attractive starting point for designing new and effective antileishmanial and antitrypanosomal drugs. plos.orgsemanticscholar.org

The table below summarizes the antiparasitic activity of a key 6-methoxy-4H-chromen-4-one derivative.

| Compound | Parasite | EC50 (μM) | Reference |

| 2-(benzo[b]thiophen-3-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one | Trypanosoma brucei | 0.8 | nih.gov |

| Leishmania infantum | 1.9 | nih.gov | |

| Leishmania donovani | 3.4 | nih.gov | |

| Leishmania major | 6.7 | nih.gov | |

| Trypanosoma cruzi | 7.5 | nih.gov |

Investigational Anticancer Activities

Effects on Cancer Cell Proliferation and Viability

Derivatives of 4H-chromen-4-one have been extensively investigated for their potential anticancer properties, particularly their ability to inhibit the proliferation and reduce the viability of cancer cells. scialert.netnih.gov

One study focused on a kakkatin (B600535) derivative, 6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one (HK), and its effects on hepatocellular carcinoma SMMC-7721 cells. nih.govresearchgate.net Cloning experiments revealed that HK significantly decreased the colony formation of these cancer cells as the concentration increased, indicating a potent inhibitory effect on cell proliferation. researchgate.net